molecular formula C39H68O3 B579139 Cholesteryl undecyl carbonate CAS No. 15834-73-8

Cholesteryl undecyl carbonate

Cat. No.: B579139
CAS No.: 15834-73-8
M. Wt: 584.97
InChI Key: QBEUINYAZSSKHI-ZBDFTZOCSA-N
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Description

Cholesteryl Derivatives as Chiral Mesogens

Cholesteryl derivatives are exemplary chiral mesogens. A mesogen is the fundamental molecular unit that induces a liquid crystal phase. researchgate.net The chirality, or "handedness," of the cholesterol molecule is a crucial feature. Molecules that lack inversion symmetry are considered chiral, and when such molecules form a liquid crystal phase, they often create a chiral mesophase. yakhak.org

In the case of cholesteryl derivatives, this chirality leads to the formation of a helical superstructure known as the chiral nematic (N*) phase, which is also commonly referred to as the cholesteric phase. researchgate.netyakhak.orggoogle.com This phase can be visualized as a stack of thin layers, where the molecules within each layer are aligned in a preferred direction (like in a nematic phase), but this direction rotates slightly from one layer to the next, tracing out a helix. google.com This helical structure is responsible for the unique optical properties of these materials, including the selective reflection of circularly polarized light of a specific wavelength. google.com Even a small amount of a chiral dopant, such as a cholesteryl derivative, can be sufficient to induce a chiral, helical twist in an otherwise achiral nematic liquid crystal. yakhak.org

Overview of Thermotropic Liquid Crystalline Phases

Liquid crystals are broadly classified based on the primary means of inducing the transition into the liquid crystalline state. Thermotropic liquid crystals are materials in which these phase transitions are triggered by a change in temperature. researchgate.netwikipedia.org As a thermotropic material is heated from a solid state, it doesn't melt directly into a conventional, disordered (isotropic) liquid. Instead, it passes through one or more intermediate liquid crystal phases that possess a degree of molecular order. acs.orgsynthon-chemicals.com Further heating eventually provides enough thermal energy to overcome the ordering forces, leading to a transition to the isotropic liquid state at a specific temperature known as the clearing temperature. researchgate.netpolysciences.com

The most common thermotropic liquid crystal phases include:

Nematic (N) Phase: Characterized by long-range orientational order, where the molecules tend to align along a common axis, but they have no positional order and can flow past one another. researchgate.netpolysciences.com

Smectic (Sm) Phase: These phases exhibit a higher degree of order than nematics. In addition to orientational order, the molecules are also arranged in layers, creating positional order in one dimension. researchgate.netacs.org The molecules can be aligned perpendicular to the layer planes (Smectic A) or tilted (Smectic C). yakhak.org

Chiral Nematic (N) or Cholesteric Phase:* This is a special type of nematic phase formed by chiral molecules, such as cholesteryl derivatives. researchgate.net It features the characteristic helical twist of the molecular director from one layer to the next. google.comsynthon-chemicals.com

The transitions between these phases occur at specific, reproducible temperatures, a key characteristic that is exploited in various technological applications. polysciences.com

Table 1: Common Thermotropic Liquid Crystal Phases

PhaseKey Characteristics
Nematic (N)Molecules have long-range orientational order but no positional order.
Smectic (Sm)Molecules have both orientational order and are arranged in layers (1D positional order).
Chiral Nematic (N*) / CholestericA nematic-like phase formed by chiral molecules, exhibiting a helical twist in the director orientation.
Isotropic (I)A true liquid phase with random molecular orientation and no positional order.

Scope of Cholesteryl Undecyl Carbonate Research in Material Science

This compound is a specific cholesteryl derivative that functions as a thermotropic liquid crystal. Its chemical structure consists of the rigid cholesterol core, a carbonate linker, and a flexible eleven-carbon undecyl tail. This structure allows it to form a chiral nematic (cholesteric) liquid crystal phase within a specific temperature range. synthon-chemicals.comvulcanchem.com

Research in materials science focuses on characterizing and utilizing the liquid crystalline properties of this compound. A key area of investigation is its phase transition behavior. Data from chemical suppliers indicates that this compound transitions from a crystalline solid (Cr) to a chiral nematic (N*) phase at approximately 70.5°C and subsequently to an isotropic liquid (I) at 74.4°C. synthon-chemicals.com

The primary scope of research for this compound involves its use in formulations for thermochromic materials and liquid crystal displays. vulcanchem.com Because the temperature range of its liquid crystal phase is relatively narrow, it is often mixed with other cholesteryl esters, such as cholesteryl oleyl carbonate or cholesteryl benzoate. wikipedia.orgacs.org By carefully selecting the components and their ratios, researchers can create mixtures where the pitch of the cholesteric helix, and thus the color of the reflected light, changes predictably over a much broader and more useful temperature range. acs.orgwisc.edu Furthermore, modified versions of this compound have been synthesized for use in advanced functional materials, such as photoresponsive gels, where an azobenzene (B91143) unit is attached to the undecyl chain.

Table 2: Properties of this compound

PropertyValue / InformationReference
Chemical NameThis compound alfa-chemistry.com
SynonymCholest-5-en-3-ol (3β)-, undecyl carbonate alfa-chemistry.com
CAS Number15834-73-8 alfa-chemistry.comechemi.com
Molecular FormulaC39H68O3 alfa-chemistry.comechemi.com
Molecular Weight584.96 g/mol alfa-chemistry.comechemi.com
Phase TransitionsCr → N* : 70.5°C synthon-chemicals.com
N* → I : 74.4°C synthon-chemicals.com

Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] undecyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H68O3/c1-7-8-9-10-11-12-13-14-15-27-41-37(40)42-32-23-25-38(5)31(28-32)19-20-33-35-22-21-34(30(4)18-16-17-29(2)3)39(35,6)26-24-36(33)38/h19,29-30,32-36H,7-18,20-28H2,1-6H3/t30-,32+,33+,34-,35+,36+,38+,39-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBEUINYAZSSKHI-ZBDFTZOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCOC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H68O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of Cholesteryl Undecyl Carbonate

Classical and Contemporary Synthesis Routes for Cholesteryl Carbonates

The synthesis of cholesteryl carbonates, including cholesteryl undecyl carbonate, has traditionally been achieved through well-established chemical reactions. A predominant classical method involves the reaction of cholesteryl chloroformate with a corresponding alcohol. tandfonline.com For the synthesis of a homologous series of cholesteryl n-alkyl carbonates, from methyl to eicosyl carbonate, the general procedure entails reacting cholesteryl chloroformate with a high-purity 1-alkanol in absolute benzene (B151609) with pyridine (B92270) present. tandfonline.com The purification of the resulting product is typically performed using column chromatography on silica (B1680970) gel, followed by recrystallization. tandfonline.com

Another common synthesis strategy starts with cholesteryl chloroformate and obtains new cholesteryl carbonate derivatives through reactions with various nucleophiles. For instance, the condensation of cholesteryl chloroformate with ethane-1,2-diamine in the presence of triethylamine (B128534) in a dichloromethane (B109758) solvent yields a derivative that can be further functionalized. rsc.org The reaction mixtures are typically stirred at room temperature for an extended period, after which the product is isolated and purified. rsc.org

More contemporary and commercially practical synthetic routes have also been developed. One such method is a two-step process to create a cholesterol-functionalized N-substituted 8-membered cyclic carbonate. nih.gov This process begins with the reaction of diethanolamine (B148213) with cholesteryl chloroformate in a tetrahydrofuran (B95107) (THF)-water solvent mixture, using sodium carbonate as a base. nih.gov The resulting cholesterol-functionalized diol is isolated in high yield and then undergoes intramolecular cyclization using ethyl chloroformate to produce the target cyclic carbonate monomer. nih.gov A key advantage of this approach is its straightforward purification via recrystallization, which avoids the need for flash-column chromatography, making it more scalable for commercial applications. nih.gov

The table below summarizes various synthetic approaches for cholesteryl carbonates.

Starting MaterialsReagents/SolventsKey FeaturesReference
Cholesteryl chloroformate, 1-AlkanolsPyridine, BenzeneClassical route for homologous series; requires column chromatography. tandfonline.com
Cholesteryl chloroformate, Ethane-1,2-diamineTriethylamine, DichloromethaneSynthesis of functionalized carbonate precursors. rsc.org
Diethanolamine, Cholesteryl chloroformateSodium carbonate, THF/Water, Ethyl chloroformateTwo-step, commercially practical route to cyclic carbonate monomers. nih.gov

Functionalization and Structural Modification Strategies

The properties of this compound can be precisely tuned through various functionalization and structural modification strategies. These modifications can be targeted at the cholesterol core, the alkyl chain, or by incorporating other molecular moieties to create more complex structures with desired characteristics.

One strategy involves the direct functionalization of the cholesterol steroid core. For example, the C-7 position of the sterol can be modified to introduce groups like carbonyls or hydroxyls after the initial formation of a cholesteryl ester or carbonate. mdpi.com This allows for the creation of a library of derivatives from a common precursor. Another approach involves modifying the head structure of cholesterol-based compounds to enhance their interaction with other molecules or surfaces. nih.gov

A powerful strategy for altering the liquid crystalline properties of these materials is the copolymerization of cholesterol-containing monomers with other mesogenic or non-mesogenic groups. mdpi.com For example, incorporating non-chiral nematic monomers can induce a cholesteric phase. mdpi.com Similarly, adding non-mesogenic side-chains, such as those derived from menthol (B31143), into polysiloxanes bearing cholesterol moieties can also lead to the formation of a cholesteric liquid crystal phase. mdpi.com

Furthermore, the linker or "spacer" connecting the cholesterol unit to the carbonate group can be varied. This is exemplified in the synthesis of polymers where methylene (B1212753) spacers of different lengths (e.g., 2, 6, or 11 carbons) are placed between the cholesteryl mesogen and a polymerizable group. rsc.org Adjusting the spacer length provides a mechanism to control the packing density and motion of the mesogens, thereby influencing the thermal properties of the resulting material. rsc.org

Polymerization Techniques Incorporating this compound Moieties

This compound and its derivatives are valuable moieties for creating advanced polymers, particularly liquid crystalline polymers (LCPs). A variety of polymerization techniques can be employed to incorporate these cholesterol-containing units into polymer backbones or as side-chains. These methods include controlled radical polymerization techniques like atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, as well as ring-opening polymerization (ROP). mdpi.com

ROP is particularly useful for creating well-defined block copolymers. For instance, cholesterol-functionalized cyclic carbonate monomers can be polymerized using organocatalysts to form amphiphilic diblock copolymers, often with a hydrophilic block like polyethylene (B3416737) glycol (PEG). nih.govnih.gov These polymers have shown potential as building blocks for self-assembled nanostructures. nih.gov

RAFT polymerization is another versatile method used to synthesize polymers with cholesteryl side groups. rsc.org This technique allows for good control over the polymer's molecular weight and architecture. For example, monomers containing a cholesteryl mesogen connected to a polymerizable group via a carbonate linkage can be polymerized using a RAFT agent to produce well-defined linear polymers. These linear polymers can then be further modified, for instance, to create cyclic polymers through "click" chemistry reactions. rsc.org

Homopolymerization and Copolymerization Approaches

Both homopolymerization (using a single type of monomer) and copolymerization (using two or more different monomers) are effective strategies for creating polymers with this compound moieties.

Homopolymerization of a cholesterol-functionalized monomer can lead to materials where the properties are dominated by the cholesteric units. For example, a cyclic carbonate monomer featuring a pendant cholesterol group was homopolymerized using organic catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). rsc.org

Copolymerization offers a broader range of tunable properties by combining the characteristics of different monomers. A key example is the copolymerization of a cholesterol-functionalized cyclic carbonate with other cyclic monomers, such as trimethylene carbonate (TMC), using a macroinitiator like poly(ethylene glycol) (PEG). rsc.org This approach yields amphiphilic block copolymers. Another strategy involves the copolymerization of monomers containing cholesterol with those comprising non-chiral mesogens to induce specific liquid crystal phases. mdpi.com

The use of RAFT polymerization allows for the synthesis of both homopolymers and block copolymers with narrow molecular weight distributions. rsc.org Studies have compared the properties of linear and cyclic side-chain liquid crystalline polymers bearing cholesterol mesogens. The cyclic polymers consistently show lower phase transition temperatures, enthalpies, and entropies compared to their linear counterparts, a result of the topological constraints imposed by the cyclic architecture. rsc.org

The table below details the thermal properties of linear and cyclic polymers with a cholesteryl-containing monomer (PChUMA), where the spacer has 11 methylene units, similar to this compound.

Polymer ArchitectureGlass Transition (Tg)Clearing Temperature (Tcl)Enthalpy (ΔHsi)Entropy (ΔSsi)Reference
Linear PChUMA38.3 °C151.7 °C1.84 J/g4.33 mJ/(g·K) rsc.org
Cyclic PChUMA35.5 °C145.4 °C1.63 J/g3.89 mJ/(g·K) rsc.org

Surface-Initiated Polymerization Methodologies

Surface-initiated polymerization (SIP) is a "grafting from" technique that enables the growth of polymer chains directly from a substrate, creating a dense layer of tethered polymers known as a polymer brush. acs.org This methodology can be applied to grow polymer brushes containing this compound moieties, allowing for the precise engineering of surface properties.

The two most prominent controlled radical polymerization techniques used for SIP are surface-initiated atom-transfer radical polymerization (SI-ATRP) and surface-initiated reversible addition-fragmentation chain-transfer (SI-RAFT) polymerization. acs.orgacs.org

In a typical SI-ATRP process, a substrate (e.g., a gold electrode or silicon wafer) is first functionalized with a layer of initiator molecules. mdpi.com The substrate is then immersed in a solution containing the monomer (such as a methacrylate (B99206) with a this compound side-chain), a catalyst (typically a copper complex), and a ligand. The polymerization is initiated at the surface, leading to the growth of well-defined polymer chains. mdpi.com

For surface-initiated RAFT, the surface is typically modified to anchor RAFT chain transfer agents. The polymerization is then started by a free initiator in the solution. acs.org This approach has been used to graft polymer brushes from a wide array of materials, including silica, iron oxide nanoparticles, and indium tin oxide (ITO). acs.org By using a monomer functionalized with this compound, this technique can be used to create surfaces with specific liquid crystalline or biocompatible properties.

Mesophase Behavior and Chiroptical Phenomena of Cholesteryl Undecyl Carbonate Systems

Formation and Characterization of Cholesteric (Chiral Nematic) Phases

The cholesteric (Ch*) phase, also known as the chiral nematic phase, is a key liquid crystalline state exhibited by cholesteryl undecyl carbonate and its analogues. This phase is characterized by a helical arrangement of molecules, where the director, representing the average orientation of the long molecular axes, rotates progressively along a helical axis. This supramolecular structure gives rise to unique optical properties, such as selective reflection of light.

The stability of the cholesteric phase in cholesteryl derivatives is highly dependent on temperature. For instance, cholesteryl oleyl carbonate exhibits both stable and metastable cholesteric and smectic phases. nih.gov The transition from the isotropic liquid to the cholesteric phase occurs at a specific temperature, which can be influenced by the molecular structure, such as the nature of the linkage group (e.g., ester, ether, or carbonate). nih.gov

Differential scanning calorimetry (DSC) is a primary technique used to determine the transition temperatures and enthalpies of these phase changes. wikipedia.org Studies on various cholesteryl esters have shown a clear dependence of transition temperatures on the length and saturation of the alkyl chain. nih.gov For example, the transition from a solid or smectic phase to the cholesteric phase, and subsequently to the isotropic liquid, occurs at well-defined temperatures that can be precisely measured.

In binary mixtures, such as those of cholesteryl oleyl carbonate (COC) and cholesteryl nonanoate (B1231133) (CN), the phase behavior becomes more complex. The composition of the mixture plays a critical role in determining the sequence of phase transitions. For example, a binary mixture of COC and CN may transition from a smectic to a cholesteric phase and then to an isotropic liquid when the CN composition is below 50%. researchgate.net Above this concentration, the transition may proceed from a solid to a cholesteric phase and then to the isotropic liquid. researchgate.net This highlights the tunability of the cholesteric phase stability through mixing with other liquid crystalline compounds.

The table below summarizes the phase transition behavior of a binary mixture of Cholesteryl Oleyl Carbonate (COC) and Cholesteryl Nonanoate (CN) at different compositions.

CN CompositionPhase Transition Sequence
<50%Smectic -> Cholesteric -> Isotropic Liquid
>50%Solid -> Cholesteric -> Isotropic Liquid

A defining characteristic of the cholesteric phase is its helical pitch, which is the distance over which the director completes a full 360° rotation. This pitch is sensitive to various factors, including temperature, the presence of dopants, and applied fields.

In mixtures of cholesteryl oleyl carbonate and 4-pentyl-4'-cyanobiphenyl (5CB), the helical pitch undergoes significant changes, particularly near the transition to the smectic A phase. As the temperature approaches the cholesteric-smectic A (Ch-SmA) transition, an unwinding of the cholesteric helix is observed, leading to a pre-transitional increase in the pitch. researchgate.netresearchgate.net This phenomenon is a hallmark of the impending transition to a more ordered smectic phase. researchgate.net

The introduction of chiral dopants into a nematic liquid crystal host can induce a cholesteric phase with a specific helical twist sense (left- or right-handed). For instance, cholesteryl oleyl carbonate is known to induce a left-handed cholesteric phase when doped into 5CB. researchgate.net The helical twisting power of a chiral dopant is a measure of its ability to induce this helical structure, and it can be influenced by the molecular structure of both the dopant and the host.

Blue Phases and Other Liquid Crystalline Polymorphism

In a narrow temperature range between the isotropic and cholesteric phases, some chiral liquid crystals, including systems containing cholesteryl derivatives, can exhibit one or more thermodynamically stable phases known as blue phases (BP). ucsd.edunih.gov These phases are characterized by a three-dimensional cubic lattice of defects within the liquid crystalline structure. nih.govaps.org

The transition from the isotropic liquid to the cholesteric phase upon cooling can be mediated by the appearance of blue phases. Typically, the sequence observed is Isotropic -> BPII -> BPI -> Cholesteric, where BPI and BPII are two distinct blue phases with body-centered cubic and simple cubic structures, respectively. nih.gov A third, often amorphous or "foggy" phase, BPIII, can also appear at the highest temperatures, just below the isotropic phase. ucsd.eduaps.org

In mixtures of the nematic E7 and cholesteryl oleyl carbonate (COC), the formation of a blue phase is observed, with its maximum thermal stability correlating with an enhanced stability of the smectic A phase at lower temperatures. researchgate.net This suggests a relationship between the tendency for translational ordering (smectic) and the formation of the complex, defect-laden blue phases. researchgate.net

Below the cholesteric phase temperature range, many cholesteryl derivatives, including this compound, can form one or more smectic phases. Smectic phases possess a higher degree of order than the cholesteric phase, with molecules arranged in layers.

The transition from the cholesteric to the smectic A (SmA) phase is a well-studied phenomenon. As mentioned, this transition is preceded by a significant increase in the helical pitch of the cholesteric phase. researchgate.net In mixtures of cholesteryl oleyl carbonate (COC) and 4-pentyl-4'-cyanobiphenyl (5CB), the Ch-SmA transition temperature can be manipulated by altering the concentration of the components. Interestingly, at low concentrations of 5CB, the transition temperature initially increases before decreasing at higher concentrations, a phenomenon sometimes associated with the formation of "induced smectics". researchgate.net

The table below shows the effect of 5CB concentration on the Cholesteric to Smectic A transition temperature in mixtures with Cholesteryl Oleyl Carbonate (COC).

Concentration of 5CB in COC (X)Trend of Ch-SmA Transition Temperature
X < 0.8Increases with increasing X
X ≈ 0.8Reaches a maximum
X > 0.8Decreases with increasing X

The specific interactions between the different molecules in the mixture are believed to be responsible for this non-linear behavior. researchgate.net

Optical Textures and Defect Structures in Cholesteric Liquid Crystals

The optical textures observed through a polarizing microscope are characteristic of the specific liquid crystal phase and the alignment conditions. In the cholesteric phase, these textures are a direct consequence of the helical structure and the presence of topological defects.

When a cholesteric liquid crystal is confined, for example, in droplets, the interplay between the bulk elasticity, chirality, and surface anchoring conditions leads to the formation of various director configurations and defect structures. mdpi.comresearchgate.net For instance, in cholesteric droplets with specific boundary conditions, structures such as a twisted axial-bipolar configuration with a surface circular defect can be formed. mdpi.comresearchgate.net

The relative chirality parameter, which relates the droplet size to the intrinsic helical pitch, is a key factor in determining the resulting structure. At low chirality, axisymmetric structures may be favored, while at higher chirality, layer-like structures with different types of defects can emerge. mdpi.com These defects, or disclinations, are lines where the director field is singular and are fundamental to the structure of complex phases like the blue phases, which can be viewed as a stable, ordered lattice of such defects. aps.org

Grandjean, Schlieren, and Fingerprint Textures

Cholesteric liquid crystals, such as those formed by this compound, are known to exhibit a variety of characteristic optical textures when observed under a polarizing microscope. These textures are manifestations of the underlying helical structure of the liquid crystal molecules.

Grandjean Textures: The Grandjean texture, often appearing as a series of parallel lines or steps, is a classic feature of cholesteric liquid crystals confined in a wedge-shaped cell. This texture arises from the helical structure attempting to accommodate the changing thickness of the cell, leading to discrete jumps in the number of half-turns of the helix. While not specifically documented for this compound, mixtures containing cholesteryl oleyl carbonate have been shown to exhibit a Grandjean plane texture, particularly under the influence of an AC electric field.

Schlieren Textures: Schlieren textures are characterized by the presence of dark brushes or lines that correspond to defects (disclinations) in the molecular alignment. In cholesteric systems, these textures can provide insights into the pitch of the helix and the elastic properties of the material. The appearance of Schlieren textures is a common feature in the nematic and chiral nematic phases of liquid crystals.

Fingerprint Textures: When a cholesteric liquid crystal with a sufficiently short pitch is viewed in a planar alignment, a "fingerprint" texture is often observed. This pattern of alternating light and dark lines directly visualizes the helical axis of the cholesteric structure lying in the plane of the sample. The spacing between the lines is equal to half the pitch of the helix. This texture is a definitive indicator of the cholesteric phase and is expected to be observable in this compound systems under appropriate conditions. The pitch, and therefore the spacing of the fingerprint lines, is sensitive to temperature.

Texture Type Description Typical Observation Conditions
Grandjean Parallel lines or steps in a wedge-shaped cell.Confinement in a cell with varying thickness.
Schlieren Dark brushes or lines indicating defects in alignment.Nematic and chiral nematic phases.
Fingerprint Alternating light and dark lines.Planar alignment with the helical axis in the sample plane.

Localized Dissipative Vortices and Cholesteric Bubbles

In chiral nematic liquid crystals, under certain conditions, localized, particle-like structures can emerge. These are dynamic, non-equilibrium phenomena that are of significant interest in the study of complex fluids.

Localized Dissipative Vortices: These are topological defects that can appear as extended or localized structures within the liquid crystal. In chiral nematics, they can manifest as spherulites or elementary torons. These vortices are characterized by a localized vorticity within a surrounding homogeneous medium. The formation and stability of these vortices are influenced by factors such as temperature, electric fields, and the intrinsic properties of the liquid crystal, including its chirality.

Cholesteric Bubbles: Cholesteric bubbles are a form of localized topological state observed in chiral liquid crystals. nih.gov These structures often appear as circular domains when viewed under crossed polarizers and represent regions of localized twist in a differently aligned background. nih.gov The creation and annihilation of these bubbles can be triggered by changes in temperature or the application of external fields. aps.orgresearchgate.net For instance, in some systems, cooling from the isotropic phase can lead to the formation of cholesteric fingers which then collapse into cholesteric bubbles. aps.org While not specifically reported for this compound, the formation of such localized states is a general feature of chiral nematic liquid crystals. aps.org

Localized Structure Description Formation Triggers
Dissipative Vortices Topological defects with localized vorticity.Temperature changes, electric fields.
Cholesteric Bubbles Circular domains of localized twist.Cooling from isotropic phase, external fields. nih.govaps.org

Chiral Inversion and Temperature-Dependent Chirality Switching

A fascinating phenomenon observed in some chiral liquid crystals is the inversion of the helical sense, which can often be controlled by temperature.

Chiral Inversion: This refers to the switching of the helical twist from right-handed to left-handed, or vice versa. In some systems, this inversion can be induced by changes in concentration of a chiral dopant or, more relevant to single-component systems like this compound, by a change in temperature. At the inversion point, the pitch of the helix becomes infinite, and the material behaves as a nematic liquid crystal.

Temperature-Dependent Chirality Switching: The pitch of the cholesteric helix, and consequently its chirality, is often strongly dependent on temperature. For many cholesteryl derivatives, the pitch increases with increasing temperature. However, in certain systems, a temperature-induced helix inversion can occur. This switching behavior is a result of subtle changes in the intermolecular interactions that govern the helical twisting power of the molecules. While specific data for this compound is not available, studies on other cholesteryl esters have demonstrated significant temperature dependence of their phase behavior. nih.gov The oleyl carbonate analogue, for instance, exhibits distinct cholesteric and smectic phases with varying temperature. nih.gov It is plausible that this compound would also exhibit a temperature-dependent pitch, although a full chiral inversion may or may not be present.

Phenomenon Description Influencing Factor
Chiral Inversion Switching of the helical sense (e.g., right-handed to left-handed).Temperature, concentration.
Chirality Switching Temperature-dependent change in the helical pitch and handedness.Temperature.

Advanced Spectroscopic and Microscopic Characterization of Cholesteryl Undecyl Carbonate Systems

Spectroscopic Techniques in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of cholesteryl undecyl carbonate. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms within the molecule.

In ¹H NMR spectroscopy of cholesteryl derivatives, characteristic signals confirm the presence of the cholesterol moiety. For instance, a singlet appearing around 5.3-5.4 ppm is typically assigned to the vinyl proton (C=CH) in the cholesterol ring structure. rsc.org The proton on the carbon bearing the carbonate linkage (Cholesteryl CH-O-C=O) often appears as a multiplet around 4.5 ppm. rsc.org The numerous protons of the cholesterol steroid nucleus and the undecyl chain produce a complex series of overlapping signals in the upfield region of the spectrum, generally between 0.6 and 2.5 ppm. rsc.org

¹³C NMR spectroscopy provides complementary information, with distinct signals for the carbonyl carbon of the carbonate group and the carbons of the cholesterol skeleton and the undecyl chain. The carbonyl carbon (C=O) of the carbonate typically resonates around 156 ppm. rsc.org The carbons of the cholesterol C=C bond are observed at approximately 139.8 ppm and 122.7 ppm. rsc.org The carbon atom attached to the oxygen of the carbonate group in the cholesterol moiety (C-O) is found at about 75.2 ppm. rsc.org The various methylene (B1212753) (CH₂) and methyl (CH₃) groups of the undecyl chain and the cholesterol tail produce a series of signals at higher field strengths.

Table 1: Representative NMR Data for Cholesteryl Carbonate Derivatives

Nucleus Functional Group Chemical Shift (ppm)
¹H C=CH (Cholesterol) ~5.3-5.4
¹H CH -O-C=O (Cholesterol) ~4.5
¹³C C =O (Carbonate) ~156
¹³C C =CH (Cholesterol) ~139.8
¹³C C=C H (Cholesterol) ~122.7
¹³C C -O (Cholesterol) ~75.2

Note: Data is compiled from typical values for cholesteryl carbonate derivatives and may vary slightly for this compound. rsc.org

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are essential for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

A prominent and characteristic absorption band in the FTIR spectrum of this compound is the C=O stretching vibration of the carbonate group, which typically appears in the region of 1733-1764 cm⁻¹. rsc.org The C-O stretching vibrations of the carbonate group are also significant and are usually observed around 1250-1260 cm⁻¹. rsc.org The presence of the long undecyl chain and the cholesterol steroid nucleus is confirmed by strong C-H stretching vibrations from the numerous CH₂, and CH₃ groups, which are seen in the 2850-2950 cm⁻¹ range. rsc.org Additionally, various bending and rocking vibrations of the CH₂ and CH₃ groups appear in the fingerprint region of the spectrum, providing further structural confirmation. preprints.org

Table 2: Key FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~2850-2950 C-H stretching CH₂, CH₃ (Alkyl)
~1733-1764 C=O stretching Carbonate
~1250-1260 C-O stretching Carbonate

Note: Values are typical for cholesteryl carbonate derivatives. rsc.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the primary chromophore is the carbonate group, although its absorption is typically in the far UV region and may not be readily observable with standard instruments. The cholesterol moiety itself has a weak absorption at the lower end of the UV spectrum. researchgate.net Consequently, UV-Vis spectroscopy is often more informative for derivatives of this compound that contain additional chromophoric groups. For instance, if an azobenzene (B91143) moiety is incorporated, distinct absorption bands corresponding to the π-π* and n-π* transitions of the azobenzene unit would be observed. rsc.org

Circular Dichroism (CD) spectroscopy is particularly valuable for studying chiral molecules like this compound. Due to the inherent chirality of the cholesterol backbone, it exhibits a CD spectrum. The Cotton effect, which is the characteristic change in optical rotation near an absorption band, can provide information about the stereochemistry and conformation of the molecule. worktribe.com In systems containing this compound, CD spectroscopy can be used to investigate the induction of chirality in self-assembled structures or in liquid crystalline phases. researchgate.net The sign and intensity of the CD signals can be sensitive to the molecular packing and the helical arrangement of the molecules.

Thermal Analysis for Phase Transition Investigation

Thermal analysis techniques are critical for characterizing the phase behavior and thermal stability of this compound, which is known to exhibit liquid crystalline properties.

Differential Scanning Calorimetry (DSC) is a primary technique for investigating the thermal transitions of this compound. By measuring the heat flow into or out of a sample as a function of temperature, DSC can identify phase transitions such as melting, crystallization, and liquid crystal phase transitions. tue.nl

Upon heating, a typical DSC thermogram of a cholesteryl ester might show an endothermic peak corresponding to the transition from a crystalline solid to a liquid crystalline phase (e.g., smectic or cholesteric), followed by another endothermic peak at a higher temperature for the transition from the liquid crystalline phase to the isotropic liquid phase (clearing point). rsc.orgresearchgate.net The temperatures and enthalpies of these transitions are key parameters for characterizing the material. The specific transition temperatures and the types of liquid crystalline phases observed can be influenced by the length of the alkyl chain; in this case, the undecyl group. researchgate.net

Table 3: Hypothetical DSC Data for a Cholesteryl Alkyl Carbonate

Transition Temperature (°C) Enthalpy (J/g)
Crystal to Liquid Crystal 85 45
Liquid Crystal to Isotropic 110 2.5

Note: This table presents illustrative data. Actual values for this compound would be determined experimentally.

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability and decomposition profile of this compound. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting TGA curve provides information about the onset temperature of decomposition and the temperature at which maximum weight loss occurs. For cholesteryl derivatives, decomposition typically begins at elevated temperatures, indicating good thermal stability. rsc.org The TGA curve for this compound would be expected to show a single-step or multi-step decomposition process at high temperatures, corresponding to the breakdown of the molecule. This information is crucial for determining the upper temperature limit for processing and application of the material.

Morphological and Microstructural Characterization

The morphology and microstructure of this compound systems are pivotal in understanding their physical properties and potential applications. Various advanced microscopic techniques are employed to visualize the arrangement of molecules and the resulting larger-scale structures.

Polarized Optical Microscopy (POM)

Polarized Optical Microscopy (POM) is a fundamental technique for characterizing the liquid crystalline phases of materials like this compound. uga.edu This method is particularly effective in identifying different liquid crystal mesophases based on their unique textures, which arise from the anisotropic nature of these phases. uga.edu

When a substance like this compound is heated to an isotropic liquid phase and then cooled, POM can reveal the formation of different liquid crystal structures depending on the cooling rate. researchgate.net For instance, rapid cooling might result in grainy blue textures, which are characteristic of certain liquid crystalline phases. researchgate.net The behavior of light under crossed and decrossed polarizers provides further information about the helical nature and domain chirality of the observed phases. researchgate.net

The study of crystalline morphology in polymers and other materials is a common application of POM. uga.edu It allows for the visualization of fundamental polymer orientations and crystallization phenomena, which are crucial for understanding the material's properties. uga.edu In the context of biological systems, polarization microscopy is used to detect cholesterol crystals, which can be distinguished from other crystalline materials like collagen by their appearance under polarized light. mdpi.com

Cooling RateObserved POM TextureCharacteristics
Rapid (>50 °C min⁻¹)Grainy blue texturesSimilar to HNF phase textures, uniform brightness change under decrossed polarizers. researchgate.net
Slow (2 °C min⁻¹)Varies with temperatureShows distinct textures at different temperatures during cooling. researchgate.net

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of materials. In the study of systems containing cholesterol derivatives, SEM is invaluable for observing the fine details of crystal structures and their arrangements.

Studies on cholesterol-containing structures, such as gallstones, have utilized SEM to reveal the morphology of cholesterol crystals. These crystals are often described as plate-like or lamellar and can be arranged in tightly stacked, radial, or cord-like formations. nih.govresearchgate.net SEM can also identify the presence of other components, such as bilirubinate particles, on the surface of these cholesterol crystals. researchgate.net

A specialized technique involving plasma etching prior to SEM analysis allows for the removal of organic components like cholesterol, leaving behind an inorganic framework. nih.gov This method enables the detailed examination of the underlying structure without causing structural damage or distortion, even at very high magnifications. nih.gov

Crystal ArrangementDescription
Plate-like/LamellarTightly stacked arrangements. researchgate.net
Cord-likeCrystals arranged in a bundle. researchgate.net
Needle-likeRadially arranged crystals. researchgate.net

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, allowing for the visualization of the internal structure of materials at the nanoscale. TEM is crucial for understanding the morphology of nanoparticles and the fine details of self-assembled structures.

In research involving cholesterol-functionalized nanoparticles, TEM is used to analyze the morphology of these particles, confirming their size and shape. nih.gov For instance, TEM has been employed to observe the internalization and membrane rupture of H. pylori by cholesterol-functionalized gold nanoparticles. nih.gov The technique is also used to visualize morphological changes in self-assembled polymer structures, such as the transition from spheres to worms to vesicles. rsc.org Cryogenic TEM (Cryo-TEM) is particularly useful for examining the morphology of lipid nanoparticles in their hydrated state, providing a more accurate representation of their structure in solution. google.com

Diffraction and Scattering Techniques for Ordered Structures

Diffraction and scattering techniques are essential for determining the arrangement of atoms and molecules within a material, providing quantitative data on the ordered structures present in this compound systems.

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS)

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) are powerful techniques that use the scattering of X-rays by the electron clouds of atoms to probe the structure of materials at different length scales. wustl.edu XRD is typically used to identify crystalline phases and determine atomic arrangements within a crystal lattice, while SAXS provides information on larger-scale structures, such as the size, shape, and arrangement of nanoparticles or self-assembled aggregates in solution. wustl.edumdpi.com

In the context of liquid crystals, XRD is used to determine the layer spacing and molecular arrangement in different mesophases. researchgate.net For example, synchrotron-based SAXS and wide-angle X-ray scattering (WAXS) can be used to characterize the formation of chiral smectic phases in block copolymers containing cholesteryl groups, revealing details about tilted and non-tilted structures. researchgate.net

TechniqueInformation Obtained
XRDCrystalline phase identification, atomic arrangement, layer spacing in liquid crystals. researchgate.net
SAXSSize, shape, and arrangement of nanoparticles and self-assembled structures, larger crystal lattice information. wustl.edumdpi.comnih.gov

Dynamic Light Scattering (DLS) for Assembly Characterization

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and molecules in suspension or solution. acs.org It works by analyzing the temporal fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles. Larger particles move more slowly, leading to slower fluctuations in the scattered light intensity.

DLS is widely used to characterize the size and polydispersity index (PdI) of nanoparticles, including those functionalized with cholesterol. nih.gov It is a valuable tool for assessing the stability of nanoparticle systems under different conditions, such as changes in pH. nih.gov In the study of thermoresponsive polymers, DLS is employed to monitor changes in particle size as a function of temperature, providing insight into the phase transition behavior. rsc.org The technique can also be used to determine the hydrodynamic thickness of polymer brushes grafted onto spherical particles. acs.org

ParameterDescription
Size (Hydrodynamic Diameter)The diameter of a sphere that has the same translational diffusion coefficient as the particle being measured. nih.gov
Polydispersity Index (PdI)A measure of the width of the particle size distribution. nih.gov

Dielectric and Electro-optical Response Studies

The dielectric and electro-optical properties of cholesteric liquid crystals, such as this compound, are fundamental to their application in display technologies and tunable photonic devices. These properties are governed by the response of the material's molecular dipoles and its helical superstructure to an external electric field.

Dielectric spectroscopy is a key technique used to measure the dielectric properties of a material, such as its dielectric permittivity (ε'), as a function of frequency. core.ac.uk This provides insights into molecular relaxation processes. core.ac.uk For cholesteric liquid crystals, the dielectric anisotropy—the difference in permittivity measured parallel and perpendicular to the liquid crystal director—is a crucial parameter. The sign and magnitude of the dielectric anisotropy determine how the liquid crystal molecules will orient in an electric field.

In systems analogous to this compound, such as cholesteryl oleyl carbonate, dielectric relaxation studies have been performed to understand molecular reorientation. For cholesteryl oleyl carbonate, the enthalpy of activation for molecular reorientation has been determined in its various phases (isotropic, cholesteric, and smectic). rsc.org Such studies reveal the energy barriers that molecules must overcome to reorient, which is a key factor in the switching speed of electro-optical devices. rsc.org

The electro-optical response of cholesteric liquid crystals involves changes in their optical properties, such as reflectance and transmittance, upon the application of an electric field. When an electric field is applied to a cholesteric liquid crystal, it exerts a torque on the molecules, causing them to reorient. rsc.org This can lead to several effects, including a shift in the selective reflection wavelength (color), a change from a reflective to a transparent state, or a switch between different scattering states. The specific response depends on the material's dielectric anisotropy, the initial alignment of the liquid crystal, and the strength and frequency of the applied field.

The table below summarizes typical dielectric properties that would be investigated for a cholesteryl carbonate system, based on studies of similar compounds.

PropertyDescriptionTypical Significance
Dielectric Anisotropy (Δε) The difference in dielectric permittivity parallel and perpendicular to the molecular director.Determines the direction of molecular reorientation in an electric field. Positive Δε materials align parallel to the field, while negative Δε materials align perpendicularly.
Dielectric Relaxation Frequency The frequency at which the dielectric loss is maximal, related to the speed of molecular reorientation.Influences the switching speed of electro-optical devices.
Activation Enthalpy The energy barrier for molecular reorientation.A lower activation enthalpy generally corresponds to a faster response time. rsc.org
Threshold Voltage The minimum voltage required to induce a change in the liquid crystal's optical state.A key parameter for device operation, with lower voltages being desirable for energy efficiency.

This table is illustrative and based on general properties of cholesteric liquid crystals, as specific data for this compound is not available.

Rheological Properties and Viscoelastic Behavior

The rheological properties, which describe the flow and deformation of a material, are critical for the processing and performance of liquid crystal devices. Viscosity, in particular, plays a significant role in the response time of a liquid crystal display; lower viscosity generally leads to faster switching speeds. google.com

For cholesteric liquid crystals, the viscosity is often high due to the helical structure and the molecular shape. google.com The viscoelastic behavior of these materials is complex, exhibiting properties of both viscous liquids and elastic solids. This behavior can be studied using techniques like oscillatory rheology, which measures the material's response to an applied oscillatory stress or strain. rsc.org From these measurements, the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component, can be determined.

The viscoelastic properties of liquid crystals are highly dependent on temperature, shear rate, and the specific liquid crystalline phase. For instance, the viscosity of a cholesteric liquid crystal typically decreases as the temperature increases towards the isotropic phase.

While specific rheological data for this compound are not present in the reviewed literature, studies on polymer-dispersed liquid crystals and other liquid crystalline materials provide a framework for understanding its likely behavior. The incorporation of liquid crystals into polymer networks, for example, significantly alters the rheological properties of the system. rsc.org

The following table outlines key rheological parameters relevant to this compound systems.

PropertyDescriptionSignificance
Shear Viscosity (η) The material's resistance to flow under an applied shear stress.A primary factor determining the switching speed of the liquid crystal device. google.com
Storage Modulus (G') A measure of the energy stored in the material during deformation (elastic response).Characterizes the solid-like behavior of the liquid crystal phase.
Loss Modulus (G'') A measure of the energy dissipated as heat during deformation (viscous response).Characterizes the liquid-like behavior of the material.
Complex Viscosity (η)*A frequency-dependent measure of viscosity in an oscillatory test, combining both elastic and viscous responses.Provides a more complete picture of the material's viscoelasticity.

This table is illustrative and based on general properties of liquid crystals, as specific data for this compound is not available.

Polymeric and Composite Architectures Incorporating Cholesteryl Undecyl Carbonate

Cholesteryl Carbonate-Based Liquid Crystalline Polymers (LCPs)

Liquid Crystalline Polymers (LCPs) that incorporate cholesteryl carbonate moieties combine the properties of liquid crystals with the processability and mechanical integrity of polymers. researchgate.net These materials are designed to exhibit mesophases, which are intermediate states of matter between crystalline solid and isotropic liquid, over a specific temperature range. mdpi.com

The architecture of LCPs is broadly categorized into two main designs: side-chain and main-chain.

Side-Chain Liquid Crystalline Polymers (SCLCPs): In this design, the cholesteryl mesogens are attached as pendant groups to a flexible polymer backbone, often via a flexible spacer. oaepublish.commdpi.com This decoupling of the mesogen's motion from the polymer main chain allows the side chains to self-organize and form liquid crystalline phases. mdpi.com Polysiloxanes, polyacrylates, and polymethacrylates are common backbones used for SCLCPs. mdpi.comacs.org The synthesis typically involves either the polymerization of monomers that already contain the cholesteryl mesogen or the attachment of the mesogenic groups to a pre-existing polymer. acs.org For example, polysiloxanes with pendant cholesteryl groups can be synthesized through the reaction of Si-H groups on the polymer with vinyl-functionalized cholesterol derivatives. mdpi.com

Main-Chain Liquid Crystalline Polymers (MCLCPs): In this architecture, the rigid cholesteryl mesogens are incorporated directly into the polymer backbone. oaepublish.com This results in polymers with higher thermal stability and mechanical strength compared to their side-chain counterparts. oaepublish.com These are often synthesized through polycondensation reactions. While less common for cholesteryl derivatives, which are often bulky, main-chain designs can lead to highly ordered smectic or nematic phases. oaepublish.com A combined approach, known as main-chain/side-chain LCPs, can also be utilized to create unique supramolecular structures. oaepublish.com

The mesophase behavior of cholesteryl carbonate-based LCPs is intricately linked to their molecular structure. Key factors influencing the type of mesophase (e.g., cholesteric, smectic) and the transition temperatures include the polymer backbone's flexibility, the length of the spacer group, and the presence of comonomers. mdpi.com

Homopolymers that bear only cholesteryl side-groups tend to form layered smectic phases due to the strong packing tendency of the cholesterol units. researchgate.net To induce the desirable cholesteric (chiral nematic) phase, several strategies are employed:

Copolymerization: Introducing other non-chiral mesogenic or even non-mesogenic groups as comonomers can disrupt the smectic layering and promote the formation of a helical, cholesteric structure. mdpi.com For instance, copolymerizing a cholesteryl-containing monomer with a nematic monomer can transition the resulting polymer's mesophase from smectic to cholesteric. researchgate.netmdpi.com

Spacer Length: The length of the flexible alkyl spacer connecting the cholesteryl unit to the polymer backbone is critical. A longer spacer provides more motional freedom to the mesogen, which can influence the stability and type of the mesophase formed. rsc.org

The following table summarizes the influence of structural modifications on the mesophase properties of cholesterol-containing LCPs.

Structural ModificationEffect on Mesophase PropertiesResearch Finding
Copolymerization with Nematic Monomers Disrupts smectic ordering, promotes cholesteric or blue phases. mdpi.comCopolymers of cholesteryl and non-chiral nematic side-chains can transition from a chiral smectic to a cholesteric and even a blue phase as the proportion of the nematic comonomer increases. mdpi.com
Copolymerization with Non-Mesogenic Groups Can induce cholesteric phases in polymers that would otherwise be smectic. mdpi.comPolysiloxanes with both cholesterol and non-mesogenic menthol (B31143) side-chains exhibited a stronger cholesteric phase with increasing menthol content. mdpi.com
Introduction of Dopants Can disrupt smectic layers to form a helical cholesteric structure. mdpi.comPyridine-containing dopants have been used to break the hydrogen-bonded smectic layers in polymers with benzoic acid and cholesteryl side-chains, leading to a cholesteric mesophase. mdpi.com

Polymer-Dispersed Liquid Crystal (PDLC) Systems with Cholesteryl Carbonates

Polymer-dispersed liquid crystal (PDLC) systems consist of micro- or nano-sized droplets of a liquid crystal, such as a cholesteryl carbonate mixture, dispersed within a solid polymer matrix. mdpi.comnih.gov These composite films are of great interest for applications like smart windows and displays because they can be switched from a light-scattering (opaque) state to a transparent state by applying an electric field. materiability.com

The formation of PDLC films relies on the principle of phase separation from an initially homogeneous solution of liquid crystal and polymer (or prepolymer). mdpi.com As the polymer matrix solidifies, the liquid crystal becomes immiscible and separates into distinct droplets. dakenchem.com The primary methods to induce this phase separation are:

Polymerization-Induced Phase Separation (PIPS): This is a widely used method where the liquid crystal is dissolved in a liquid prepolymer or monomer mixture. Polymerization is then initiated, typically by UV radiation or heat. As the polymer chains grow, the liquid crystal's solubility decreases, leading to the nucleation and growth of LC droplets. dakenchem.com The rate of polymerization is a key parameter that influences the final droplet size and morphology. mdpi.com

Thermally-Induced Phase Separation (TIPS): In this method, the polymer and liquid crystal are heated to form a homogeneous solution. Upon cooling, the solubility of the liquid crystal in the polymer decreases, causing it to phase-separate into droplets. researchgate.net

Solvent-Induced Phase Separation (SIPS): Here, the polymer and liquid crystal are dissolved in a common solvent. The subsequent evaporation of the solvent forces the phase separation of the liquid crystal, forming droplets within the polymer matrix. mdpi.comcbu.edu.tr This method was used to prepare PDLC membranes from polyurethane and cholesteryl oleyl carbonate using tetrahydrofuran (B95107) as the solvent. cbu.edu.tr

The electro-optical performance of a PDLC film is highly dependent on the morphology of the dispersed liquid crystal droplets, including their size, shape, and distribution within the polymer matrix. jkps.or.kr Controlling these features is crucial for optimizing properties like switching voltage and contrast ratio.

Several factors influence the final morphology:

LC Concentration: The concentration of the liquid crystal in the initial mixture is a dominant factor. At low LC concentrations, well-defined, isolated spherical droplets tend to form. jkps.or.kr As the concentration increases, the droplets can become larger and may coalesce, sometimes leading to a "polymer ball" morphology where the liquid crystal forms a continuous phase with polymer aggregates dispersed within it. jkps.or.kr

Curing Conditions: In the PIPS method, the curing temperature and the intensity of UV light affect the rate of polymerization. A faster polymerization rate generally leads to smaller droplet sizes because the liquid crystal has less time to diffuse and form larger droplets before the matrix solidifies. jkps.or.kr

Polymer and LC Properties: The chemical nature of the polymer and the liquid crystal, including their mutual solubility and interfacial tension, plays a significant role. For example, in a study using polyurethane as the matrix, LC droplets of cholesteryl oleyl carbonate were found to be more uniform and smaller than those of cholesteryl pelargonate, which has a lower molecular weight. cbu.edu.tr

The table below details findings on morphological control in PDLC systems.

Control ParameterEffect on MorphologyResearch Finding
LC Concentration Higher concentration can lead to larger, irregular droplets or a "polymer ball" structure. jkps.or.krIn E7/NOA61 systems, a typical droplet morphology was observed only at low LC compositions. Higher compositions resulted in a polymer ball morphology. jkps.or.kr
Curing Temperature Higher temperatures can delay phase separation, affecting droplet size. jkps.or.krIncreasing the cure temperature in E7/NOA61 PDLCs led to a transition from a droplet to a polymer ball morphology, associated with a delayed phase separation. jkps.or.kr
LC Molecular Weight Influences droplet size and uniformity. cbu.edu.trIn polyurethane-based PDLCs, the higher molecular weight cholesteryl oleyl carbonate (COC) formed smaller and more uniform droplets compared to lower molecular weight cholesteryl pelargonate. cbu.edu.tr
Surface Anchoring Strong anchoring on substrates can prevent droplet coalescence, leading to more uniform droplets. researchgate.netSubstrates coated with rubbed polyimide layers provided strong anchoring, preventing LC droplets from flowing and coalescing during phase separation. researchgate.net

Nanocomposites and Hybrid Materials with Cholesteryl Carbonates

The properties of cholesteryl carbonate-based polymers can be further enhanced by creating nanocomposites and hybrid materials. This involves integrating other materials, such as nanoparticles or different polymer blocks, to achieve multifunctional properties not present in the individual components. researchgate.net

Hybrid materials can be formed by creating block copolymers (BCPs) where one block contains the cholesteryl mesogen. For example, amphiphilic diblock copolymers, such as those with a hydrophilic polyethylene (B3416737) glycol (PEG) block and a hydrophobic block containing cholesteryl groups, can self-assemble in solution to form various nanostructures like micelles, vesicles, and cuboids. researchgate.net These ordered nano-objects are being explored for applications in drug delivery and templating. mdpi.com

Nanocomposites are created by dispersing nanoparticles within a cholesteryl carbonate-containing polymer matrix. The nanoparticles can influence the liquid crystalline phase behavior or add new functionalities. For instance, doping PDLCs with nanoparticles is a strategy being explored to improve their electro-optical properties. mdpi.com Hybrid organic-inorganic nanostructures are a promising class of materials that combine the properties of both components for advanced biomedical applications. researchgate.net

Integration with Carbon Nanotubes and Quantum Dots

The creation of composite materials by dispersing carbon nanotubes (CNTs) and quantum dots (QDs) within a cholesteric liquid crystal (CLC) matrix allows for the combination of the unique properties of each component. While specific research on composites of cholesteryl undecyl carbonate is limited, studies on analogous cholesteryl esters, such as cholesteryl oleyl carbonate, provide significant insight into the expected interactions and resulting properties.

Composites of cholesteryl oleyl carbonate and nematic liquid crystals have been successfully prepared with single-walled carbon nanotubes. sigmaaldrich.com Similarly, this cholesteryl ester can be self-assembled with cadmium selenide (B1212193) (CdSe) quantum dots to fabricate novel multifunctional switchable devices. sigmaaldrich.com In one study, core-shell CdSe/ZnS QDs were dispersed in a CLC host mixture composed of 60% cholesteryl oleyl carbonate and 40% of the nematic liquid crystal 5CB. umanitoba.ca This research focused on selecting QDs whose emission spectrum overlapped with the reflection stop band of the CLC, demonstrating the potential for creating tunable photonic materials. umanitoba.ca

Furthermore, carbon dots (CDs) have been synthesized with a cholesteryl periphery, leading to self-assembly in both solution and solvent-free states, exhibiting circularly polarized luminescence. researchgate.net The rigid and chiral nature of the cholesteryl group facilitates this polarity-sensitive self-assembly. researchgate.net The use of CNTs as probes for cholesterol detection, where they enhance the electron transfer for enzymatic assays, further underscores the synergy between carbon nanomaterials and cholesterol-based molecules. nih.gov

These examples establish a clear precedent for the integration of this compound with carbon-based nanomaterials and quantum dots. The long undecyl carbonate chain would influence the solubility and interaction with the nanoparticle surface, potentially offering a different balance of properties compared to esters with shorter or unsaturated chains.

Influence of Nanoparticle Additives on Cholesteric Behavior

Doping cholesteric liquid crystals with nanoparticle additives is an effective strategy for modifying their intrinsic properties and improving the performance of LC devices. researchgate.netnih.gov The introduction of nanoparticles into a CLC matrix, which could be formed by this compound, can significantly alter the helical superstructure, leading to changes in optical and electro-optical characteristics.

The type, concentration, and surface chemistry of the nanoparticles play a crucial role in determining the final properties of the composite. For instance, doping a CLC with polyhedral oligomeric silsesquioxane (POSS) nanoparticles can induce the formation of a multi-domain structure. nih.gov The aggregation pattern of these self-assembled nanoparticles, which depends on their concentration and the thermal history of the mixture, can create a cholesteric structure with a desirable broadband reflection of light. nih.gov

Gold nanoparticles (AuNPs) have also been extensively studied as additives. When decorated with chiral organic molecules, rod-like AuNPs can induce a much tighter helical structure in a nematic liquid crystal host compared to the chiral molecules alone, demonstrating a significant enhancement of the helical twisting power. researchgate.net The shape of the nanoparticle is also critical; rod-like nanoparticles have been shown to have a greater influence on the helical structure than their spherical counterparts. researchgate.net The nanoparticles can be guided by the liquid crystal's defect structures, allowing for controlled assembly into predefined patterns. aps.org

The table below summarizes findings from research on various nanoparticle additives in cholesteric liquid crystal systems, which are analogous to systems that could be formed with this compound.

Nanoparticle TypeObserved Influence on Cholesteric LC HostPotential ApplicationReference
Polyhedral Oligomeric Silsesquioxane (POSS)Induces multi-domain structures through aggregation; promotes homeotropic alignment.Broadband reflection devices; improved bistable CLC displays. nih.gov
Gold Nanorods (AuNRs)Significantly higher helical twisting power when decorated with chiral ligands.Materials with enhanced chiroptical properties. researchgate.net
CdSe/ZnS Quantum DotsEmission can be coupled with the CLC reflection band for tunable optical properties.Multifunctional switchable optical and electronic devices. sigmaaldrich.comumanitoba.ca
Carbon Nanotubes (CNTs)Can be dispersed to create composites with combined electrical and optical properties.Anisotropic conductive films; electro-optical devices. sigmaaldrich.com

Self-Assembled Structures and Supramolecular Architectures

The molecular structure of this compound, featuring a rigid, hydrophobic cholesterol core and a flexible alkyl carbonate chain, makes it an ideal candidate for self-assembly into a variety of supramolecular architectures. These processes are driven by a delicate balance of non-covalent interactions, including hydrophobic effects, van der Waals forces, and steric packing, leading to the formation of ordered structures at interfaces, in solution, and in the neat state.

Monolayer and Bilayer Formation at Interfaces

The amphiphilic character of cholesterol and its derivatives enables them to form highly organized, single-molecule-thick films (monolayers) at the air-water interface. researchgate.net The Langmuir-Blodgett (LB) technique is a powerful method for creating and transferring such monolayers onto solid substrates, allowing for the construction of well-defined multilayer structures. nanoscience.comnih.govbiolinscientific.com

Studies on cholesterol itself have shown that it forms stable monolayers where the molecular orientation and packing density can be precisely controlled by adjusting the surface pressure. nih.gov The molecular area of cholesterol in such films has been determined to be around 41 Ų at the point of monolayer collapse. nih.gov These monolayers can serve as templates for biomimetic crystallization and for studying interactions with other molecules. researchgate.net For instance, monolayers containing cholesterol have been used to induce the oriented nucleation of calcium carbonate, demonstrating the role of the organic interface in controlling mineralization. researchgate.net

Given its structure, this compound is expected to exhibit similar behavior. The bulky cholesterol group would act as the hydrophilic "head" (relative to the air) orienting towards the aqueous subphase, while the undecyl carbonate tail would extend away from the water. The length and flexibility of the undecyl chain would influence the packing density and phase behavior of the monolayer compared to cholesterol alone or esters with different chain lengths. The precise control afforded by the LB technique allows for the creation of single and multiple layers of this compound, providing a platform for fabricating sensors and biomimetic surfaces. nih.govbiolinscientific.com

Formation of Vesicles, Micelles, and Nanoparticles

In aqueous environments, the amphiphilic nature of cholesterol derivatives drives their self-assembly into various colloidal structures to minimize the unfavorable interaction between their hydrophobic segments and water. This process can lead to the formation of micelles, vesicles, or nanoparticles, depending on the specific molecular geometry, concentration, and solution conditions. mdpi.commdpi.commdpi.com

Micelles: These are typically spherical aggregates where the hydrophobic tails form a core and the hydrophilic heads form a protective outer shell. mdpi.com Amphiphilic polymers containing cholesterol as a pendant group have been shown to self-assemble into micelles with diverse morphologies, including spherical and star-like shapes, upon changes in polymer concentration in aqueous solutions. mdpi.com

Vesicles: These are spherical structures composed of a lipid bilayer enclosing an aqueous core. The addition of cholesterol to certain surfactant systems, such as cationic gemini (B1671429) surfactants, can induce a transition from micelles to vesicles, demonstrating the role of cholesterol in promoting bilayer formation and increasing the rigidity of the assembly. mdpi.com

Nanoparticles: More complex self-assembly can lead to solid nanoparticles. For example, self-assembled nanogels formed from cationic cholesteryl group-bearing pullulans can create nanoparticles smaller than 50 nm that are capable of interacting with and encapsulating proteins. nih.gov

The table below outlines various self-assembled structures formed from different cholesterol-based molecular systems in aqueous media.

Cholesterol-Based SystemObserved Self-Assembled StructureDriving Factor / ConditionReference
Cholesterol-modified Pullulan (cationic)Nanogels / NanoparticlesSelf-assembly in aqueous solution. nih.gov
Cholesterol-terminated PolymersSpherical, star-like, or cubic micellesDependent on polymer concentration in water. mdpi.com
Cationic Gemini Surfactant + CholesterolVesicles (from micelles)Addition of cholesterol promotes bilayer formation. mdpi.com
Amphiphilic Block Copolymers with CholesterolMicelles and VesiclesSelf-assembly of amphiphilic macromolecules in a selective solvent. mdpi.com

Theoretical and Computational Investigations of Cholesteryl Undecyl Carbonate Systems

Molecular Modeling and Simulation Approaches

The study of cholesteryl undecyl carbonate and similar cholesteric systems heavily relies on molecular modeling and simulation. These techniques allow researchers to build virtual representations of molecules and simulate their interactions and movements over time, providing a dynamic view of their behavior.

Atomistic and Coarse-Grained Models: Both all-atom and coarse-grained (CG) models are employed to study cholesteric liquid crystals. rsc.org Atomistic simulations provide detailed information about local interactions and molecular conformations. nih.govresearchgate.net However, due to their computational expense, they are often limited to smaller systems and shorter timescales. To investigate larger-scale phenomena like the formation of liquid crystal phases, researchers often turn to coarse-grained models. rsc.orgacs.org These models group atoms into larger "beads," reducing the number of particles and allowing for the simulation of larger systems over longer periods. acs.orgnih.gov For instance, a flexible chain model with helical interactions has been used to represent cholesteric molecules in molecular dynamics (MD) simulations. nih.gov

Simulation Techniques: Molecular dynamics (MD) and Monte Carlo (MC) are the primary simulation techniques used. MD simulations solve Newton's equations of motion for each particle, tracking the trajectory of the system over time. researchgate.netnih.govnih.gov This method is particularly useful for studying dynamic properties and the evolution of structures. nih.gov MC simulations, on the other hand, use probabilistic methods to explore the phase space of a system, making them well-suited for studying equilibrium properties and phase transitions. aps.org To accurately simulate the cholesteric phase, specialized boundary conditions, such as twisted boundary conditions, are often employed. aps.org

Prediction and Understanding of Phase Behavior

A significant achievement of computational studies is the ability to predict and rationalize the complex phase behavior of cholesteric liquid crystals. aps.org Simulations can reveal the transitions between isotropic, nematic, cholesteric, and smectic phases as a function of temperature, pressure, or concentration. aps.orgaps.org

Researchers have successfully used MD simulations to observe isotropic-cholesteric phase transitions. nih.gov By systematically varying parameters such as molecular chirality in their models, they can manipulate the relative stability of different liquid crystal phases. aps.org For example, simulations have shown that increasing molecular chirality can sometimes destabilize the cholesteric order. aps.org Computational studies have also been instrumental in understanding the formation of more exotic phases like the blue phase and twisted-grain-boundary (TGB) phases, which arise from the frustration between helical twisting and layered ordering. aps.org The influence of confinement on phase behavior has also been explored, with simulations predicting and confirming transitions between different structures in cholesteric liquid crystal droplets. acs.org

Simulation ParameterObserved Phase/TransitionReference
Temperature DecreaseIsotropic to Cholesteric aps.org
Varying Molecular ChiralityManipulation of Nematic/Cholesteric Stability aps.org
Increasing Chirality in DropletsTwisted Bipolar to Radial Spherical Structure acs.org
High DensitySemismectic State aps.org

Mechanistic Insights into Chirality Transfer and Self-Assembly

The defining characteristic of this compound is its chirality, which leads to the formation of helical supramolecular structures. Computational studies have been crucial in elucidating the mechanisms of this chirality transfer from the molecular to the macroscopic scale. cnrs.frarxiv.org

Simulations demonstrate how the chiral shape of individual molecules dictates their packing and interactions, leading to a spontaneous twist in the average molecular orientation (the director). cnrs.frarxiv.org This process of self-assembly is driven by a combination of steric repulsion and weaker, long-range chiral interactions. arxiv.org Researchers have used simulations to identify the complex interplay of interactions at different scales that result in the observed macroscopic helicity. cnrs.fr For example, studies on cholesteryl-based block copolymers have used molecular dynamics to understand how the introduction of different chemical groups influences self-assembly and the resulting liquid crystalline phases. researchgate.net Similarly, simulations of carbon dots with a cholesteryl periphery have shown how the cholesteryl units drive polarity-sensitive self-assembly and chirality transfer. nih.gov

Correlation of Molecular Structure with Macroscopic Properties

A key goal of theoretical investigations is to establish a clear link between the molecular structure of this compound and its observable macroscopic properties. nih.govresearchgate.net

Simulations can quantify how changes in the molecular architecture, such as the length and flexibility of the undecyl carbonate chain or modifications to the cholesteryl core, affect properties like the helical pitch, clearing point, and optical response. nih.govresearchgate.net For instance, simulations have shown that chain flexibility plays a significant role in determining the macroscopic cholesteric pitch. nih.gov By calculating properties like order parameters and radial distribution functions from simulation trajectories, researchers can gain a quantitative understanding of the local and global structure. nih.govaps.org These computational insights provide theoretical guidance for the rational design of new liquid crystal materials with tailored properties for specific applications. researchgate.netresearchgate.net

Molecular FeatureMacroscopic Property InfluencedComputational ApproachReference
Chain FlexibilityCholesteric PitchMolecular Dynamics nih.gov
Molecular ChiralityPhase Stability (N* vs. N)Molecular Dynamics aps.org
Cholesteryl SubstituentsSelf-Assembly & CPLSynthesis & Characterization nih.gov
Intermolecular InteractionsPhase Transition BehaviorConformational Analysis researchgate.net

Future Directions and Emerging Research Avenues for Cholesteryl Undecyl Carbonate Materials

Development of Novel Cholesteryl Carbonate Derivatives

A primary avenue of future research is the synthesis of novel derivatives of cholesteryl carbonate to fine-tune and expand their material properties. The inherent chirality of cholesterol derivatives makes them excellent candidates for creating a wide variety of liquid crystalline phases. tandfonline.com By systematically modifying the molecular structure, researchers can control phase behavior, transition temperatures, and optical properties.

One approach involves the synthesis of homologous series of Schiff's base derivatives by condensing 4-n-alkoxy aniline (B41778) with 4-formyl phenyl cholesteryl carbonate. tandfonline.com This creates molecules with varying liquid crystalline phases, such as chiral nematic (N), twist grain boundary-A (TGBA), smectic A (SmA), and chiral smectic C (SmC). tandfonline.com The modification of the terminal alkoxy chain length directly influences the mesophase stability and the temperature range over which these phases exist.

Another strategy focuses on altering the length of the alkyl carbonate chain itself. Studies on a range of cholesteryl alkyl carbonates (from methyl to hexyl) have shown that the chain length is a critical determinant of the crystal packing and the resulting liquid crystalline states. iucr.org These structural modifications create layered structures with closely packed cholesteryl groups, and the flexible alkyl chains form the interface between layers. iucr.org

Furthermore, the introduction of functional moieties to the cholesteryl carbonate structure is a promising area. For example, derivatives incorporating photo-responsive groups like azobenzene (B91143) have been synthesized. ncl.edu.twrsc.org These novel compounds, such as Cholesteryl 11-(4-nitro-azobenzene-4′-oxy) undecyl carbonate, combine the liquid crystalline properties of the cholesteryl unit with the light-sensitive nature of the azobenzene group, opening doors for new applications in optical switching and data storage. ncl.edu.twmdpi.com

Table 1: Examples of Synthesized Cholesteryl Carbonate Derivatives and Their Observed Properties

Derivative TypeSpecific Compound ExampleKey Structural ModificationObserved Liquid Crystal PhasesPotential Application AreaReference
Schiff's BaseCondensation product of 4-n-alkoxy aniline and 4-formyl phenyl cholesteryl carbonateAddition of a Schiff's base linkage and a variable length alkoxy tailN, TGBA, SmA, SmCDisplay technologies, Sensors tandfonline.com
Alkyl Carbonate HomologCholesteryl hexyl carbonateVariation of the n-alkyl carbonate chain lengthLayered smectic and cholesteric phasesThermochromics, Optical materials iucr.org
Photo-responsiveCholesteryl 11-(4-nitro-azobenzene-4′-oxy) undecyl carbonate (NA11)Incorporation of a nitro-azobenzene moiety via an undecyl spacerPhoto-switchable liquid crystal phasesOptical data storage, Smart windows ncl.edu.twrsc.org

Advanced Composite and Hybrid Material Design

The integration of cholesteryl undecyl carbonate and its derivatives into composite and hybrid materials is a key strategy for enhancing their performance and creating multifunctional systems. By combining the unique optical properties of cholesteric liquid crystals with the mechanical, electronic, or biological properties of other materials, researchers are developing next-generation materials.

A significant area of development is in biomedical applications. For instance, composite films made from polylactic acid (PLLA), a biocompatible polymer, and a mixture of cholesteryl oleyl carbonate (COC) and cholesteryl pelargonate have been developed. nih.gov These thermo-responsive films exhibit stable liquid crystal phases at human body temperature and show improved cytocompatibility, promoting the M2 polarization of macrophages and enhancing osteogenic differentiation, which is beneficial for bone regeneration. nih.gov Similarly, incorporating COC into a polyethylene (B3416737) glycol-polyurethane matrix can result in biomaterials with improved haemocompatibility. chemdad.com

Hybrid materials incorporating inorganic nanoparticles are also an active area of research. The self-assembly of cholesteryl oleyl carbonate with cadmium selenide (B1212193) (CdSe) quantum dots has been explored for the fabrication of novel, multifunctional, switchable devices. chemdad.com Another advanced concept involves the use of polymer brushes grafted from nanoparticles to create "semisoft" colloidal crystals. acs.org This approach allows for the tuning of interparticle long-range order and could be adapted for cholesteryl carbonate-based systems to create ordered, three-dimensional photonic structures.

The fabrication of hierarchically structured composites is another emerging frontier. uni-konstanz.de Inspired by biomineralization, where organisms create complex polymer-mineral composites, researchers are exploring methods to template the growth of inorganic crystals using organized organic layers. researchgate.net Cholesteryl carbonate liquid crystals could serve as such a template, directing the assembly of nanoparticles or the crystallization of minerals into ordered, high-performance composites.

Integration with Responsive Systems (e.g., photo-responsive, thermo-responsive)

A major thrust in materials science is the development of "smart" materials that can respond to external stimuli. This compound-based materials are prime candidates for integration into such responsive systems, particularly those sensitive to temperature and light.

Thermo-responsive systems are a natural application for cholesteric liquid crystals, as their helical pitch, and thus their reflected color, is inherently temperature-dependent. This property is being leveraged in more complex systems, such as the PLLA/liquid crystal composite films mentioned earlier. These films are designed to have stable liquid crystal phases specifically at body temperature, making them suitable for biomedical implants that respond to the physiological environment. nih.gov

Photo-responsive systems based on cholesteryl carbonates are an exciting and rapidly developing area. The incorporation of photochromic molecules, such as azobenzene or spiropyran, into the cholesteryl carbonate structure allows for the manipulation of the material's properties with light. ncl.edu.twmdpi.com For example, Cholesteryl 11-(4-nitro-azobenzene-4′-oxy) undecyl carbonate is a material where the azobenzene unit can undergo a reversible trans-cis isomerization upon irradiation with UV or visible light. ncl.edu.twrsc.org This molecular change disrupts the liquid crystal ordering, leading to a phase transition and a change in the material's optical properties. This effect can be used to create materials for optical data recording and light-activated shutters. mdpi.com The design of such systems often involves tuning the spacer that connects the photochromic group to the cholesteryl backbone to optimize the switching behavior.

The broader field of stimuli-responsive polymer brushes also offers a conceptual framework for future designs. acs.org These systems can be engineered to respond to a variety of environmental cues, including pH, temperature, and ionic strength, by changing their conformation. acs.org Integrating cholesteryl carbonate moieties into such polymer brush architectures could lead to surfaces with switchable wettability, adhesion, and optical properties.

Table 2: Responsive Systems Incorporating Cholesteryl Carbonate Derivatives

Responsive System TypeStimulusKey ComponentMechanism of ResponsePotential ApplicationReference
Thermo-responsive FilmTemperatureCholesteryl Oleyl Carbonate / Polylactic AcidLC phase stabilization at body temperatureBone regeneration, Medical implants nih.gov
Photo-responsive Liquid CrystalLight (UV/Visible)Cholesteryl 11-(4-nitro-azobenzene-4′-oxy) undecyl carbonateTrans-cis isomerization of azobenzene moiety disrupts LC orderOptical switches, Data storage ncl.edu.twrsc.org
Photochromic CopolymerLight (UV/Visible)Cholesteryl Oleyl Carbonate / SpironaphthoxazinePhoto-induced structural change of spiropyran units alters mesophaseOptical data recording mdpi.com

Computational Design and Materials Discovery

As the complexity of cholesteryl carbonate-based materials increases, traditional trial-and-error experimental approaches become less efficient. Computational design and materials discovery, including machine learning, are emerging as powerful tools to accelerate the development of new materials with targeted properties.

Although comprehensive theoretical frameworks for the molecular design of all types of glassy liquid crystals are still in development, modular and computational approaches are proving successful. osti.gov For cholesteric liquid crystal mixtures, which often include derivatives like cholesteryl oleyl carbonate, defining the relationship between the composition and the resulting optical properties (like reflected color) can be challenging due to non-ideal molecular interactions. mdpi.com

Machine learning offers a solution to this challenge. Researchers have successfully used models, including neural networks and decision tree regression, to predict the selective reflection wavelength of ternary liquid crystal mixtures containing cholesteryl oleyl carbonate, cholesteryl pelargonate, and cholesteryl chloride. mdpi.com The decision tree model proved to be more than twice as accurate as traditional cubic models, predicting the reflection band position to within 0.8% of measured values for new formulations. mdpi.com This demonstrates the power of machine learning to navigate complex, non-ideal mixing behaviors and to precisely formulate materials with a desired structural color.

The future in this area involves expanding these computational models to predict a wider range of properties beyond color, such as phase transition temperatures, viscoelasticity, and responsiveness to external stimuli. By building robust computational frameworks and databases of material properties, it will be possible to perform high-throughput virtual screening of novel cholesteryl carbonate derivatives and composite formulations, significantly reducing the experimental effort required to discover new, high-performance materials. osti.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing cholesteryl undecyl carbonate with high purity?

  • Methodological Answer : Synthesis typically involves esterification reactions between cholesterol derivatives and alkyl carbonates. For example, reacting cholesterol with undecyl chloroformate in anhydrous dichloromethane under nitrogen, using pyridine as a catalyst. Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) and verification via thin-layer chromatography (TLC) or HPLC. Structural confirmation requires 1^1H-NMR (e.g., characteristic peaks at δ 4.65–4.85 ppm for carbonate linkage) and FT-IR (C=O stretch at ~1740 cm1^{-1}) .

Q. How can researchers characterize the thermal stability of this compound for material science applications?

  • Methodological Answer : Differential scanning calorimetry (DSC) is used to determine phase transitions (e.g., melting points, liquid crystalline behavior). Thermogravimetric analysis (TGA) quantifies decomposition temperatures (typically >250°C for cholesteryl esters). For reproducibility, ensure a heating rate of 5–10°C/min under inert gas and calibrate instruments with indium standards. Cross-validate results with polarized optical microscopy to correlate thermal data with mesophase textures .

Q. What analytical techniques are critical for assessing purity in this compound samples?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 210 nm) is standard for quantifying impurities. Gas chromatography-mass spectrometry (GC-MS) identifies volatile byproducts. For non-volatile contaminants, use 13^{13}C-NMR to detect trace solvents or unreacted precursors. Ensure calibration with certified reference materials (CRMs) to validate accuracy .

Advanced Research Questions

Q. How does this compound influence lipid bilayer dynamics in membrane mimetic systems?

  • Methodological Answer : Incorporate the compound into model membranes (e.g., DOPC liposomes) and study its effects using fluorescence anisotropy (to measure membrane fluidity) and small-angle X-ray scattering (SAXS) for structural changes. Compare results with control systems lacking the ester. Advanced studies may use neutron reflectometry to quantify molecular packing density at interfaces .

Q. What experimental strategies resolve contradictions in reported mesophase behavior of this compound?

  • Methodological Answer : Conflicting phase transition data often arise from impurities or hydration effects. Address this by:

  • Standardizing synthesis protocols (e.g., strict anhydrous conditions).
  • Using humidity-controlled DSC chambers.
  • Cross-referencing with X-ray diffraction (XRD) to confirm mesophase lattice parameters.
    Publish raw datasets with metadata (e.g., instrument settings, sample history) to enable replication .

Q. How can researchers investigate the compound's role in cholesterol esterase-mediated hydrolysis?

  • Methodological Answer : Design in vitro assays using pancreatic cholesterol esterase (pH 7.4, 37°C). Monitor hydrolysis via UV-Vis spectroscopy (release of free cholesterol at 240 nm) or LC-MS for quantitative analysis. Compare kinetics with other cholesteryl esters (e.g., cholesteryl palmitate) to assess substrate specificity. Include negative controls with enzyme inhibitors (e.g., diethyl p-nitrophenyl phosphate) .

Q. What advanced imaging techniques elucidate spatial distribution of this compound in hybrid nanomaterials?

  • Methodological Answer : Use cryo-electron microscopy (cryo-EM) to visualize nanoscale organization in lipid-based nanoparticles. For surface mapping, employ time-of-flight secondary ion mass spectrometry (ToF-SIMS) or atomic force microscopy (AFM) in tapping mode. Correlate findings with computational models (e.g., molecular dynamics simulations) to predict interaction energies .

Data Interpretation & Reproducibility

Q. What statistical approaches are essential for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC50_{50} values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Validate assumptions via residual plots and Q-Q normality tests. Publicly share raw data and analysis scripts (e.g., via GitHub) to enhance transparency .

Q. How can researchers address batch-to-batch variability in experimental outcomes?

  • Methodological Answer : Implement quality control (QC) protocols:

  • Track synthesis parameters (e.g., reaction time, solvent purity).
  • Use internal standards (e.g., deuterated cholesterol) in NMR for batch normalization.
  • Establish acceptance criteria (e.g., ≥95% purity via HPLC).
    Document deviations in electronic lab notebooks (ELNs) with version control .

Tables: Key Physicochemical Properties

Property Value/Method Reference
Melting Point98–102°C (DSC)
LogP (Octanol-Water)~14.5 (Calculated via ChemAxon)
Solubility in DCM>50 mg/mL (Experimental)
Mesophase Range85–145°C (Polarized Microscopy)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.